17-(5,6-dihydroxy-6-methylheptan-2-yl)-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-diol
Description
The compound 17-(5,6-dihydroxy-6-methylheptan-2-yl)-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-diol is a triterpenoid derivative characterized by a cyclopenta[a]phenanthrene core substituted with methyl groups at positions 4, 4, 9, 13, and 12. Its defining features include:
Properties
IUPAC Name |
17-(5,6-dihydroxy-6-methylheptan-2-yl)-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O4/c1-18(9-13-24(32)27(4,5)34)19-15-16-28(6)22-12-10-20-21(11-14-23(31)26(20,2)3)30(22,8)25(33)17-29(19,28)7/h10,18-19,21-25,31-34H,9,11-17H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYBBRAAICDTIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(C3(C2CC=C4C3CCC(C4(C)C)O)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Mogrol can be synthesized through a de novo biosynthesis pathway in Saccharomyces cerevisiae. This involves constructing a metabolic pathway in yeast cells, optimizing the precursor supply, inhibiting the sterol synthesis pathway using the Clustered Regularly Interspaced Short Palindromic Repeats Interference system (CRISPRi), and optimizing the expression and reduction system of P450 enzymes. This method has significantly improved the mogrol titer .
Industrial Production Methods
Industrial production of mogrol typically involves extraction from Siraitia grosvenorii fruit. the yield is relatively low, ranging from 0.55% to 0.65% . The development of microbial cell factories, such as the engineered yeast strains mentioned above, offers a promising alternative for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Mogrol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired modifications are achieved.
Major Products
The major products formed from these reactions include various mogrol derivatives, which have been studied for their enhanced biological activities. For example, synthesized mogrol derivatives have shown significant antiproliferative effects on human lung cancer cell lines .
Scientific Research Applications
Mogrol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing mogrosides and other derivatives.
Biology: Studied for its role in cellular processes and metabolic pathways.
Industry: Utilized in the production of natural sweeteners and potential therapeutic agents
Mechanism of Action
Mogrol exerts its effects through various molecular targets and pathways. It activates the AMP-activated protein kinase (AMPK) pathway, contributing to its antihyperglycemic and antilipidemic effects. Additionally, mogrol inhibits the extracellular signal-regulated kinase 1/2 (ERK1/2) and signal transducer and activator of transcription three (STAT3) pathways, which are implicated in leukemia carcinogenesis .
Comparison with Similar Compounds
Structural Variations in Side Chains and Substitutions
The table below highlights key differences between the target compound and analogues reported in the literature:
Key Findings from Comparative Analysis
In contrast, the unsaturated side chain in introduces rigidity, which may limit conformational flexibility during receptor binding .
Hydroxyl Group Positioning :
- Diols at 3,11 (target) vs. 3,7 () alter steric hindrance and hydrogen-bonding networks. For example, the 3,7-diol in may favor interactions with shallow binding pockets, while 3,11-diols could target deeper sites .
- Triol configurations () enhance hydrophilicity but may increase metabolic clearance rates compared to diols .
Molecular Weight and Physicochemical Properties :
- The target compound’s higher molecular weight (426.724 g/mol) compared to analogues (~386–420 g/mol) suggests differences in diffusion rates and bioavailability. Heavier molecules often face challenges in passive membrane permeability .
- The oxane ring in introduces an oxygen atom, improving solubility but reducing lipophilicity critical for blood-brain barrier penetration .
Research Tools and Methodologies
- Crystallographic Analysis : Tools like SHELX () and ORTEP-III () are critical for resolving 3D structures, particularly for assessing puckering in cyclopentane rings and side-chain conformations .
- Synthetic Modifications : demonstrates the use of silylation to protect hydroxyl groups, highlighting the reactivity of the target compound’s diols. This approach could enhance stability during drug formulation .
Biological Activity
The compound 17-(5,6-dihydroxy-6-methylheptan-2-yl)-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-diol , also known by its IUPAC name and CAS number 20905-61-7, is a triterpenoid with significant biological activities. This article explores its chemical properties and biological effects based on diverse research findings.
| Property | Value |
|---|---|
| Molecular Formula | C32H54O4 |
| Molecular Weight | 502.769 g/mol |
| Density | 1.06 g/cm³ |
| Boiling Point | 575.3 °C |
| Melting Point | Not available |
| Flash Point | 172.1 °C |
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. The compound has shown potential in modulating:
- PI3K/Akt Pathway : This pathway is crucial for cell survival and proliferation. The compound may enhance cell viability and inhibit apoptosis in certain cell lines.
- Inflammatory Responses : It has been found to downregulate pro-inflammatory cytokines and modulate immune responses.
Anti-Cancer Properties
Research indicates that the compound exhibits anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. A study demonstrated its efficacy in reducing the proliferation of breast cancer cells through the modulation of cell cycle regulators and apoptosis-related proteins.
Anti-Inflammatory Effects
The compound has been reported to possess anti-inflammatory properties by inhibiting the expression of inflammatory mediators such as TNF-alpha and IL-6. This effect is particularly relevant in models of chronic inflammation and may have implications for diseases such as rheumatoid arthritis.
Antioxidant Activity
The antioxidant capacity of this compound is noteworthy. It scavenges free radicals and reduces oxidative stress in cellular models. This activity contributes to its protective effects against oxidative damage in various tissues.
Case Studies
-
Breast Cancer Cell Line Study :
- Objective : To evaluate the anti-proliferative effects on MCF-7 breast cancer cells.
- Findings : The compound reduced cell viability by 50% at a concentration of 25 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis.
-
Inflammation Model in Rats :
- Objective : To assess the anti-inflammatory effects using a carrageenan-induced paw edema model.
- Findings : The compound significantly reduced paw swelling compared to control groups (p < 0.01).
- Mechanism : Decreased levels of inflammatory cytokines were observed in treated animals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
